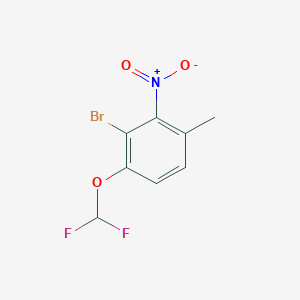![molecular formula C15H26O7S B1446361 Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate CAS No. 62921-75-9](/img/new.no-structure.jpg)
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H20O6S. It is also known by other names such as triethylene glycol monoethyl ether p-toluenesulfonate. This compound is characterized by its unique structure, which includes an ethoxyethoxyethoxy group attached to an ethanol backbone, and a 4-methylbenzenesulfonate group. It is used in various industrial and scientific applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monoethyl ether with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the reaction proceeds smoothly and to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully monitored to maintain the desired temperature and pH levels. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles in substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of triethylene glycol monoethyl ether and p-toluenesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium hydroxide. The reactions are typically carried out in polar solvents like methanol or ethanol.
Hydrolysis: This reaction can occur under acidic or basic conditions, with the use of hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide would yield triethylene glycol monoethyl ether methanesulfonate.
Hydrolysis: The major products are triethylene glycol monoethyl ether and p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonate esters.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, detergents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds in the presence of nucleophiles. This property is exploited in various synthetic applications to create new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-: This compound lacks the 4-methylbenzenesulfonate group.
Uniqueness
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate is unique due to the presence of both the ethoxyethoxyethoxy group and the 4-methylbenzenesulfonate group. This combination imparts specific chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
62921-75-9 |
|---|---|
Molekularformel |
C15H26O7S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H18O4.C7H8O3S/c1-2-10-5-6-12-8-7-11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
SPCSFCRWIMFROR-UHFFFAOYSA-N |
SMILES |
CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1446279.png)


![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)
![(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1446287.png)








![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)
